- Benzo[a]pyrano[3,2-h]acridin-7-one derivatives, structurally related to acronycine, processes for their preparation, and pharmaceutical compositions for treatment of cancer, European Patent Organization, , ,
Cas no 947-62-6 (2-Methoxy-1-naphthoic acid)

2-Methoxy-1-naphthoic acid structure
Nome del prodotto:2-Methoxy-1-naphthoic acid
2-Methoxy-1-naphthoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Naphthalenecarboxylicacid, 2-methoxy-
- 2-Methoxy-1-naphthoic Acid
- 2-methoxynaphthalene-1-carboxylic acid
- 1-Naphthoic acid,2-methoxy
- 2-Methoxy-[1]naphthoesaeure
- 2-methoxy-1-naphthalenecarboxylic acid
- 2-methoxy-naphthalene-1-carboxylic acid
- 2-Methoxynaphthoic acid
- OSTYZAHQVPMQHI-UHFFFAOYSA-N
- 1-Naphthalenecarboxylic acid, 2-methoxy-
- 1-Naphthoic acid, 2-methoxy-
- 2-methoxy-1-naphtoic acid
- 2-Methoxy-1-naphthoic acid #
- BBL035831
- STL432180
- 1-Naphthoic acid, 2-methoxy- (6CI, 7CI, 8CI)
- 2-Methoxy-1-naphthalenecarboxylic acid (ACI)
- 2-Methoxy-1-naphthoic acid
-
- MDL: MFCD00021532
- Inchi: 1S/C12H10O3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7H,1H3,(H,13,14)
- Chiave InChI: OSTYZAHQVPMQHI-UHFFFAOYSA-N
- Sorrisi: O=C(C1C2C(=CC=CC=2)C=CC=1OC)O
Proprietà calcolate
- Massa esatta: 202.06300
- Massa monoisotopica: 202.062994
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 2
- Complessità: 239
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: niente
- Carica superficiale: 0
- XLogP3: 2.7
- Superficie polare topologica: 46.5
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.263
- Punto di fusione: 177-180 °C (lit.)
- Punto di ebollizione: 390.2°Cat760mmHg
- Punto di infiammabilità: 156.5°C
- Indice di rifrazione: 1.64
- PSA: 46.53000
- LogP: 2.54660
- Solubilità: Non determinato
2-Methoxy-1-naphthoic acid Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319
- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26; S36
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R36/37/38
2-Methoxy-1-naphthoic acid Dati doganali
- CODICE SA:2918990090
- Dati doganali:
Codice doganale cinese:
2918990090Panoramica:
2918990090. altri acidi ossicarbossilici supplementari(compresi anidridi\alogenuro di acile\perossidi, perossiacidi e derivati di questo numero d'imposta). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2918990090. altri acidi carbossilici con funzione ossigenata supplementare e loro anidridi, alogenuri, perossidi e perossiacidi; i loro derivati alogenati, solfonati, nitrati o nitrosi. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
2-Methoxy-1-naphthoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | M331363-1000mg |
2-Methoxy-1-naphthoic acid |
947-62-6 | 1g |
$98.00 | 2023-05-17 | ||
eNovation Chemicals LLC | D767828-5g |
2-methoxy-1-naphthoic acid |
947-62-6 | 98.0% | 5g |
$150 | 2024-06-07 | |
TRC | M331363-100mg |
2-Methoxy-1-naphthoic acid |
947-62-6 | 100mg |
$64.00 | 2023-05-17 | ||
TRC | M331363-250mg |
2-Methoxy-1-naphthoic acid |
947-62-6 | 250mg |
$75.00 | 2023-05-17 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M863375-5g |
2-Methoxy-1-naphthoic Acid |
947-62-6 | ≥98%(GC)(T) | 5g |
619.20 | 2021-05-17 | |
Alichem | A219001409-1g |
2-Methoxynaphthalene-1-carboxylic acid |
947-62-6 | 98% | 1g |
$1836.65 | 2023-08-31 | |
TRC | M331363-500mg |
2-Methoxy-1-naphthoic acid |
947-62-6 | 500mg |
$87.00 | 2023-05-17 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158598-1g |
2-Methoxy-1-naphthoic acid |
947-62-6 | 95% | 1g |
¥226.90 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | OL453-1g |
2-Methoxy-1-naphthoic acid |
947-62-6 | 98.0%(GC&T) | 1g |
¥370.0 | 2022-06-10 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 528382-1G |
2-Methoxy-1-naphthoic acid |
947-62-6 | 98% | 1G |
¥1063.17 | 2022-02-24 |
2-Methoxy-1-naphthoic acid Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
Riferimento
Synthetic Routes 2
Condizioni di reazione
Riferimento
- Studies in stereochemistry. 47. Asymmetric induction by leaving group in nucleophilic aromatic substitutionJournal of Organic Chemistry, 1984, 49(25), 4930-43,
Synthetic Routes 3
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Sodium carbonate , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone , Water ; rt; 8 h, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrogen peroxide Solvents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- Preparation of piperazine derivatives for treatment mental and nervous system diseases, China, , ,
Synthetic Routes 5
Condizioni di reazione
Riferimento
- Preparation of peptidyl pyrrolidine inhibitors of IAP proteins, World Intellectual Property Organization, , ,
Synthetic Routes 6
Synthetic Routes 7
Synthetic Routes 8
Condizioni di reazione
Riferimento
- Barriers to rotation about the chiral axis of tertiary aromatic amidesTetrahedron, 1998, 54(43), 13277-13294,
Synthetic Routes 9
Condizioni di reazione
Riferimento
- Birch reduction of 2-methoxy-1-naphthoic acidsAustralian Journal of Chemistry, 1975, 28(9), 2095-7,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- Preparation of 5-bromo-2-methoxy-6-alkyl benzoic acids as intermediates for agricultural fungicides, United States, , ,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 10 °C; 3 h, 50 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 16 h, reflux
1.3 Reagents: Hydrochloric acid ; pH 1
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 16 h, reflux
1.3 Reagents: Hydrochloric acid ; pH 1
Riferimento
- Practical Role of Racemization Rates in Deracemization Kinetics and Process ProductivitiesCrystal Growth & Design, 2018, 18(11), 6417-6420,
Synthetic Routes 12
Condizioni di reazione
Riferimento
- Regiospecific synthesis of polysubstituted naphthalenes via oxazoline-mediated nucleophilic aromatic substitutions and additionsJournal of the American Chemical Society, 1992, 114(3), 1010-15,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 12 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
Riferimento
- Application of [4+2] cycloaddition reaction of tetrazine with cyclooctyne in the construction of pyridazine structure with axial chiralityYouji Huaxue, 2018, 38(5), 1138-1146,
Synthetic Routes 14
Condizioni di reazione
Riferimento
- Preparation of fungicides for control of take-all disease of plants., European Patent Organization, , ,
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: 1,2-Bis(1-ethylpropyl)benzene ; 3 h, 3 - 6 °C; 1 h, rt
1.2 -
1.2 -
Riferimento
- Aryllithiums with Increasing Steric Crowding and Lipophilicity Prepared from Chlorides in Diethyl Ether. The First Directly Prepared Room-Temperature-Stable DilithioarenesOrganic Letters, 2012, 14(22), 5680-5683,
Synthetic Routes 16
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; reflux
Riferimento
- Preparation of fungicidal 2-methoxybenzophenones, European Patent Organization, , ,
Synthetic Routes 18
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; 12 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
Riferimento
- Decarbonylative Halogenation by a Vanadium ComplexInorganic Chemistry, 2013, 52(6), 2927-2932,
Synthetic Routes 20
Condizioni di reazione
Riferimento
- Preparation of heterocyclyl- and naphthalenecarboxamide agrochemical fungicides, Canada, , ,
Synthetic Routes 21
Condizioni di reazione
1.1 Reagents: Carbon dioxide , Triphenylphosphine , Tetraethylammonium p-toluenesulfonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
Riferimento
- Palladium(0)-catalyzed electroreductive carboxylation of aryl halides, β-bromostyrene, and allyl acetates with carbon dioxideChemistry Letters, 1986, (2), 169-72,
2-Methoxy-1-naphthoic acid Raw materials
- 1-Chloro-2-methoxynaphthalene
- 2-Hydroxy-1-naphthoic acid
- Methyl 2-methoxy-1-naphthoate
- 1-Iodo-2-methoxynaphthalene
- propanedioic acid
- 2-Methoxy-1-naphthaldehyde
- 1-Bromo-2-methoxy-naphthalene
- 2-Methoxynaphthalene
2-Methoxy-1-naphthoic acid Preparation Products
2-Methoxy-1-naphthoic acid Letteratura correlata
-
1. Between a reactant rock and a solvent hard place – molecular corrals guide aromatic substitutionsYan-Mei Chen,Gregory Adam Chass,De-Cai Fang Phys. Chem. Chem. Phys. 2014 16 1078
-
2. VII.—Investigations on the dependence of rotatory power on chemical constitution. Part XI. The co-ordination of the rotatory powers (a) of menthyl compounds, (b) of the menthones, and (c) of the borneolsJoseph Kenyon,Robert Howson Pickard J. Chem. Soc. Trans. 1915 107 35
-
W. F. Short,H. Stromberg,A. E. Wiles J. Chem. Soc. 1936 319
-
W. F. Short,H. Stromberg,A. E. Wiles J. Chem. Soc. 1936 319
-
5. NoteFrank L Warren,Munir Gindy,Fawzy Ghali Baddar J. Chem. Soc. 1941 687
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Fornitori consigliati
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(CAS:947-62-6)2-Methoxy-1-naphthoic acid

Purezza:95%+
Quantità:1g/5g/10g/100g
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